molecular formula C8H14N2OS B12821152 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one

5-Butyl-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B12821152
M. Wt: 186.28 g/mol
InChI Key: LOKAZAAHJOOIAP-UHFFFAOYSA-N
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Description

5-Butyl-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with hydrochloric acid . This method allows for the formation of the thiohydantoin ring with various substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiohydantoin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiohydantoins depending on the reagents used.

Scientific Research Applications

5-Butyl-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and methyl groups provide unique steric and electronic effects, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

5-butyl-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H14N2OS/c1-3-4-5-6-7(11)10(2)8(12)9-6/h6H,3-5H2,1-2H3,(H,9,12)

InChI Key

LOKAZAAHJOOIAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)N1)C

Origin of Product

United States

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